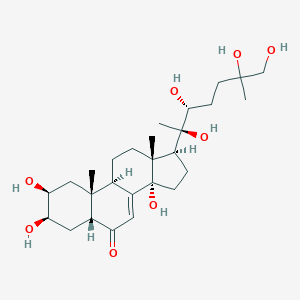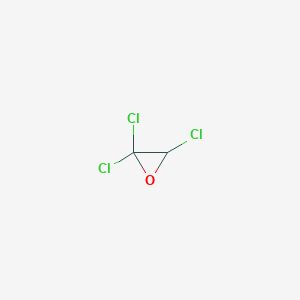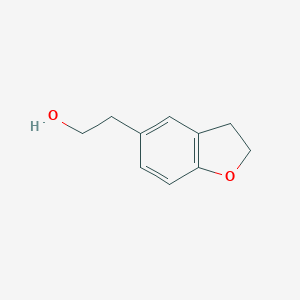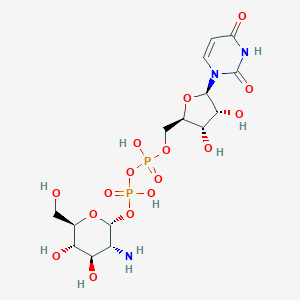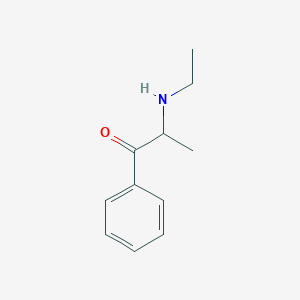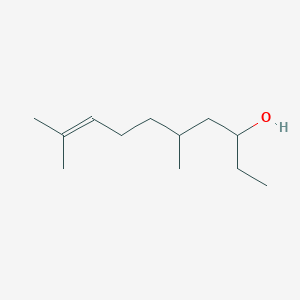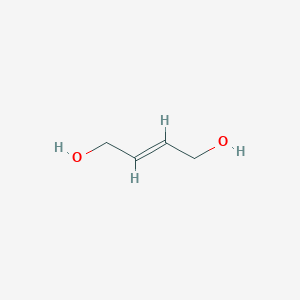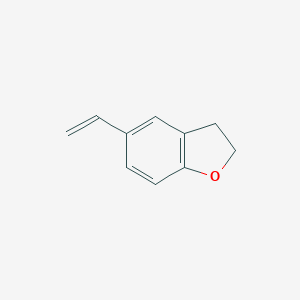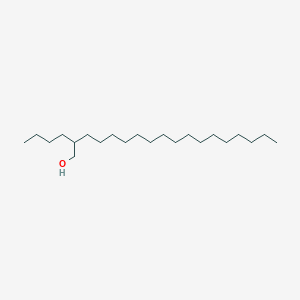
2-Butyloctadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-1-octadecanol is a long-chain primary fatty alcohol with the molecular formula C22H46O. It is characterized by a hydroxy group (-OH) attached to the first carbon of an unbranched saturated chain of 22 carbon atoms. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-butyl-1-octadecanol finds applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a model compound for understanding the behavior of long-chain fatty alcohols in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1-octadecanol typically involves the catalytic hydrogenation of the corresponding fatty acid or ester. The process can be summarized as follows:
Catalytic Hydrogenation: The fatty acid or ester is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel (Ni). The reaction is carried out under high pressure and temperature conditions to ensure complete reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 2-butyl-1-octadecanol involves large-scale hydrogenation processes. The raw materials, such as fatty acids or esters derived from natural sources, are processed in reactors equipped with efficient catalysts and hydrogen gas supply systems. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-butyl-1-octadecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Formation of 2-butyloctadecanoic acid.
Reduction: Formation of 2-butyloctadecane.
Substitution: Formation of 2-butyloctadecan-1-yl chloride.
Wirkmechanismus
The mechanism of action of 2-butyl-1-octadecanol involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing the fluidity and permeability of lipid bilayers. Additionally, its long hydrophobic chain can interact with hydrophobic regions of proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Octadecan-1-ol (Stearyl alcohol): A long-chain primary fatty alcohol with 18 carbon atoms.
Hexadecan-1-ol (Cetyl alcohol): A long-chain primary fatty alcohol with 16 carbon atoms.
Dodecan-1-ol (Lauryl alcohol): A long-chain primary fatty alcohol with 12 carbon atoms.
Comparison: 2-butyl-1-octadecanol is unique due to its longer carbon chain and the presence of a butyl group, which imparts distinct physical and chemical properties. Compared to octadecan-1-ol, hexadecan-1-ol, and dodecan-1-ol, 2-butyl-1-octadecanol exhibits higher hydrophobicity and different reactivity patterns, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
2-butyloctadecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVLYDBPDYDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
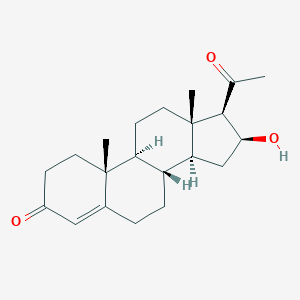
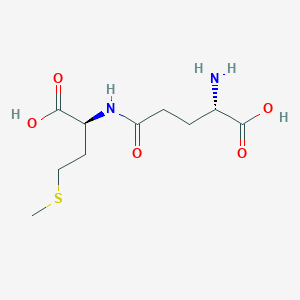
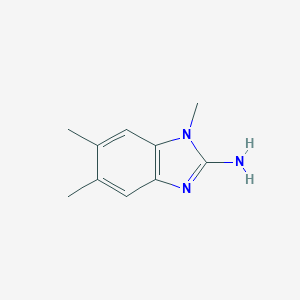
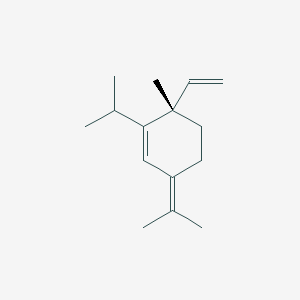
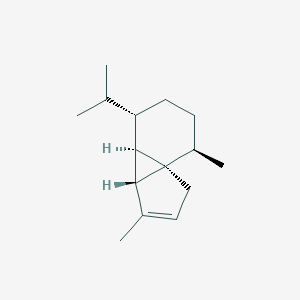
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
